2,4-dibromo-N,N-diethyl-5-methylbenzene-1-sulfonamide
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Overview
Description
2,4-Dibromo-N,N-diethyl-5-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C11H15Br2NO2S It is a sulfonamide derivative, characterized by the presence of bromine atoms at the 2 and 4 positions, diethyl groups attached to the nitrogen atom, and a methyl group at the 5 position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-N,N-diethyl-5-methylbenzene-1-sulfonamide typically involves the bromination of N,N-diethyl-5-methylbenzene-1-sulfonamide. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions to ensure selective bromination at the 2 and 4 positions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the synthesis of the precursor N,N-diethyl-5-methylbenzene-1-sulfonamide, followed by bromination. The process requires careful control of reaction parameters to achieve high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-N,N-diethyl-5-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions, leading to the formation of sulfoxides or sulfones.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Coupling: Formation of biaryl or styrene derivatives.
Scientific Research Applications
2,4-Dibromo-N,N-diethyl-5-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics or anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dibromo-N,N-diethyl-5-methylbenzene-1-sulfonamide is primarily related to its ability to interact with biological molecules. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The bromine atoms may enhance the compound’s reactivity and binding affinity to target molecules, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromo-2,5-dimethylbenzene: Similar structure but lacks the sulfonamide group.
2,4-Dibromo-N,N-dimethylbenzene-1-sulfonamide: Similar but with different alkyl groups on the nitrogen atom.
1,2-Dibromo-4,5-dimethylbenzene: Similar bromination pattern but different positions of the methyl groups.
Uniqueness
2,4-Dibromo-N,N-diethyl-5-methylbenzene-1-sulfonamide is unique due to the combination of bromine atoms, diethyl groups, and the sulfonamide functionality. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,4-dibromo-N,N-diethyl-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Br2NO2S/c1-4-14(5-2)17(15,16)11-6-8(3)9(12)7-10(11)13/h6-7H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQQPCUUVGETDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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